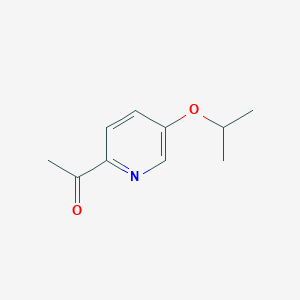

1-(5-Isopropoxypyridin-2-yl)ethanone

Description

Significance of Pyridine-Containing Ketones as Crucial Synthetic Intermediates

Pyridine-containing ketones, also known as pyridyl ketones, are a cornerstone of heterocyclic chemistry, functioning as highly valuable synthetic intermediates. The pyridine (B92270) moiety, a six-membered aromatic ring containing one nitrogen atom, imparts unique electronic properties and reactivity to the molecule. nih.gov This nitrogen atom can act as a base, a nucleophile, or a ligand for metal catalysts, influencing the outcome of chemical transformations. mdpi.com The presence of a ketone group further enhances the synthetic utility of these compounds, providing a reactive site for a wide range of chemical modifications. These dual functionalities make pyridyl ketones versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The Acetyl Moiety's Contribution to the Chemical Reactivity Landscape

The acetyl group, a methyl ketone, is a key functional group that dictates a significant portion of the reactivity of pyridyl ethanones. The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles, a classic reactivity pattern for ketones. Furthermore, the alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations, making the acetyl group a handle for chain extension and molecular elaboration. The interplay between the acetyl group and the pyridine ring creates a nuanced reactivity profile that can be exploited in complex molecule synthesis.

Contextualizing 1-(5-Isopropoxypyridin-2-yl)ethanone within Heterocyclic Chemistry Research

This compound is a specific example of a substituted pyridyl ethanone (B97240). Its structure features a pyridine ring substituted at the 2-position with an acetyl group and at the 5-position with an isopropoxy group. The placement of the acetyl group at the 2-position is common in many commercially available and synthetically important pyridyl ketones. The isopropoxy group at the 5-position, being an electron-donating group, can influence the electron density of the pyridine ring, thereby affecting its reactivity in both electrophilic and nucleophilic substitution reactions. While specific research applications for this exact molecule are not widely documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. Therefore, this compound represents a valuable, albeit under-explored, building block in the vast landscape of heterocyclic chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are cataloged in various chemical databases.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1415548-83-3 |

| PubChem CID | 138549117, 57465609 |

| Melting Point | 35.5 °C (predicted) |

| Boiling Point | 275.2 °C at 760 mmHg (predicted) |

| Flash Point | 120.2 °C (predicted) |

Note: The melting point, boiling point, and flash point are computationally predicted values and have not been experimentally verified in the available literature.

Synthesis of this compound

The synthesis of this compound has been described in the patent literature, providing a clear method for its preparation.

A documented synthesis of this compound involves a multi-step process starting from 2-chloro-5-isopropoxypyridine (B1512368). This starting material is first subjected to a Grignard exchange reaction, followed by a reaction with a suitable acetylating agent to introduce the acetyl group at the 2-position of the pyridine ring.

One specific method outlined in patent WO2014139987A1 describes the reaction of 2-chloro-5-isopropoxypyridine with isopropylmagnesium chloride to form a Grignard reagent. This intermediate is then reacted with N-methoxy-N-methylacetamide to yield the desired product, this compound. This synthetic route is an effective way to introduce the acetyl group onto the pyridine ring with control over the regiochemistry.

Chemical Reactivity Landscape

Due to the limited specific research on this compound, its reactivity profile is primarily inferred from the known chemistry of related 2-acetylpyridines and the electronic influence of the 5-isopropoxy substituent.

The acetyl group is expected to undergo typical ketone reactions. For instance, it can be reduced to the corresponding alcohol, 1-(5-isopropoxypyridin-2-yl)ethanol, using reducing agents like sodium borohydride (B1222165). The carbonyl group can also react with Grignard reagents or organolithium compounds to form tertiary alcohols. The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions.

The pyridine ring itself has a characteristic reactivity. The nitrogen atom is basic and can be protonated or alkylated. The ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating isopropoxy group at the 5-position is expected to activate the ring towards electrophilic attack, particularly at the positions ortho and para to the isopropoxy group (positions 4 and 6).

Research Findings and Applications

Direct research findings and specific applications for this compound are not extensively reported. However, the structural motifs present in this molecule are found in a variety of compounds with interesting biological activities and material properties.

Substituted pyridyl ethanones are common intermediates in the synthesis of pharmaceutical compounds. The pyridine ring is a well-established pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The acetyl group provides a convenient point for further chemical modification to build more complex and potentially more active molecules. For example, the acetyl group can be a precursor for the formation of oximes, hydrazones, and other derivatives, which have been explored for their therapeutic potential.

Given its structure, this compound could serve as a valuable starting material for the synthesis of novel compounds for screening in drug discovery programs. The isopropoxy group can modulate the lipophilicity and metabolic stability of potential drug candidates, which are important parameters in pharmaceutical development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-propan-2-yloxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBDMQLHKNVZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Isopropoxypyridin 2 Yl Ethanone and Analogous Structures

Strategic Approaches to the Construction of the 1-(Pyridin-2-yl)ethanone Core

The 1-(pyridin-2-yl)ethanone moiety is a foundational component. Its synthesis is challenging due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards typical electrophilic substitution reactions. masterorganicchemistry.comwikipedia.org Chemists have therefore developed specialized methods to achieve this structure.

Direct C-H functionalization of the pyridine ring is a modern approach that aims to avoid pre-functionalized starting materials. masterorganicchemistry.com However, the strong directing influence of the ring nitrogen typically favors substitution at the C2 position. khanacademy.org Overriding this inherent reactivity to functionalize other positions, like C3 or C4, often requires specialized reagents such as organosodium bases instead of more common organolithium bases. khanacademy.orgyoutube.com

An alternative and widely used strategy involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides can be reacted with Grignard reagents, which preferentially add to the 2-position. Subsequent treatment, for instance with acetic anhydride, leads to the formation of 2-substituted pyridines. synarchive.com This method provides a reliable route to introduce alkyl or aryl groups at the C2 position, which can then be further manipulated to form the desired ethanone (B97240) structure.

Standard Friedel-Crafts acylation reactions are generally ineffective on the electron-poor pyridine ring. wikipedia.org Furthermore, acylation tends to occur at the nitrogen atom first, forming a pyridinium (B92312) salt that is even more deactivated towards electrophilic attack. wikipedia.orgyoutube.com Consequently, alternative acylation methods are necessary.

One successful strategy involves the reaction of organometallic reagents with a pre-functionalized pyridine. For example, the acylation of 2-bromopyridine (B144113) can be achieved using a Grignard reagent. youtube.com Another powerful method is the reaction of a Grignard reagent, such as methylmagnesium chloride, with a pyridine-2-carbonitrile (B1142686) derivative. This reaction proceeds through a magnesium-imine intermediate, which upon acidic hydrolysis yields the corresponding ketone, in this case, the 1-(pyridin-2-yl)ethanone core. wikipedia.org A patent describing the synthesis of 1-(5-bromo-3-fluoropyridin-2-yl)ethanone (B1532142) from 5-bromo-3-fluoropyridine-2-carbonitrile (B1521856) reported a 93% yield using this approach. wikipedia.org Other strategies include the use of acyl radicals, which are nucleophilic and can add to pyridinium salts at the 2- or 4-positions under acidic conditions. wikipedia.org

| Method | Precursor | Reagents | Key Features |

| Grignard Reaction on Nitrile | Pyridine-2-carbonitrile | 1. Methylmagnesium chloride (MeMgCl) 2. Aqueous HCl | High-yielding, reliable for introducing the acetyl group at C2. wikipedia.org |

| Grignard Reaction on Halide | 2-Bromopyridine | Grignard Reagent (e.g., for acylation) | Common method for C-C bond formation at the 2-position. youtube.com |

| Acyl Radical Addition | Pyridine | Aldehydes/Acetals (Radical Source), Acid, Oxidant | Bypasses issues with Friedel-Crafts; adds to electron-deficient pyridinium salts. wikipedia.org |

| N-Oxide Functionalization | Pyridine N-oxide | Grignard Reagent, Acetic Anhydride | Activates the ring for nucleophilic attack at C2. synarchive.com |

Installation and Derivatization of the Isopropoxy Moiety

The isopropoxy group is typically installed onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is effective on halopyridines, particularly those with a leaving group (like chlorine, bromine, or iodine) at the 2- or 4-positions, which are electronically activated for nucleophilic attack. youtube.combyjus.comsci-hub.se The reaction at the 3-position is significantly less favorable. sci-hub.se

The synthesis of an aryl ether from an aryl halide and an alcohol is a classic transformation. Two common named reactions for this purpose are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide (in this case, sodium or potassium isopropoxide) with a halopyridine. nih.govmdpi.com The alkoxide acts as a nucleophile in an SN2-like, addition-elimination mechanism to displace the halide. youtube.comnih.gov The reaction can be accelerated using microwave irradiation, which dramatically reduces reaction times. youtube.com

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgyoutube.com While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgquimicaorganica.orgnih.gov

For the synthesis of 1-(5-isopropoxypyridin-2-yl)ethanone, a plausible route would involve the reaction of a 5-halopyridine precursor (e.g., 1-(5-bromopyridin-2-yl)ethanone) with sodium isopropoxide, potentially with copper catalysis to facilitate the reaction at the 5-position.

Advanced Synthetic Routes to Complex Analogs

More complex analogs containing diverse heterocyclic systems can be prepared using advanced multicomponent reactions or by derivatizing functional groups on the core structure.

The Hantzsch pyridine synthesis is a well-established multicomponent reaction for creating pyridine rings. google.com The classic Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the aromatic pyridine. This method is highly versatile and can be used to produce a wide range of substituted pyridines. quimicaorganica.org

A related strategy, the Kröhnke pyridine synthesis, involves the reaction of pyridinium salts with α,β-unsaturated carbonyl compounds. One variation begins with the reaction of a pyridine with a bromomethyl ketone, which forms a highly acidic pyridinium ylide. This intermediate can then undergo a Michael-like addition to an α,β-unsaturated carbonyl, followed by ring closure and aromatization to yield a highly substituted pyridine. quimicaorganica.orggoogle.com This approach provides a powerful tool for building complex pyridine analogs from simple precursors.

The synthesis of complex analogs can involve the derivatization of the ethanone group into an oxime ether, which is then linked to other heterocyclic systems like pyrazole (B372694). The synthesis of oxime ethers is typically achieved through the O-alkylation of a corresponding oxime. mdpi.com The oxime itself is formed by reacting the ketone (e.g., 1-(pyridin-2-yl)ethanone) with hydroxylamine. Subsequent reaction of the oxime with an appropriate alkyl halide in the presence of a base yields the desired oxime ether. mdpi.com

Separately, N-alkyl pyrazoles are important structures in medicinal chemistry. nih.gov The nitrogen atom of a pyrazole ring can be alkylated under basic conditions using an alkyl halide or via other methods like the Mitsunobu reaction or acid-catalyzed reactions with trichloroacetimidates. nih.gov By combining these synthetic strategies, complex molecules featuring a pyrazolyl moiety connected via an N-alkyl linker to an ethanone oxime ether on a pyridine scaffold can be constructed, demonstrating the modularity of modern synthetic chemistry.

| Reaction | Substrate | Reagents | Product | Key Features |

| Pyrazole N-Alkylation | Pyrazole | Trichloroacetimidate, Acid Catalyst (e.g., CSA) | N-Alkyl Pyrazole | Provides access to N-substituted pyrazoles under acidic conditions. nih.gov |

| Pyrazole N-Alkylation | Pyrazol-3-one | Alkylating Reagent, Base (PTC) | N-Alkyl-Pyrazol-3-one | Effective for alkylating pyrazolone (B3327878) derivatives. |

| Oxime Ether Formation | Ketone Oxime | Alkyl Halide, Base | Oxime Ether | Standard O-alkylation to form the ether linkage. mdpi.com |

Cyclization Reactions in the Formation of Fused Heterocycles

The 2-acetyl group in this compound and its analogs is a versatile functional handle for the construction of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry as they provide access to a wide array of scaffolds with potential biological activity.

One common cyclization strategy involves the reaction of the 2-acetylpyridine (B122185) derivative with hydrazines or substituted hydrazines. This condensation reaction initially forms a hydrazone intermediate, which can then undergo intramolecular cyclization to yield various fused heterocycles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolopyridines. The specific outcome of the cyclization can often be directed by the reaction conditions and the nature of the substituent on the hydrazine. A copper-mediated cyclization of hydrazones with enediynones has been reported to produce pyrazolo[1,5-a]pyridines in good yields, demonstrating the utility of metal catalysis in these transformations. rsc.org

Another approach involves the reaction with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. This can lead to the formation of fused pyridopyrimidines or other related systems. The reaction of 2-acetylpyridines with vinyl azides, catalyzed by palladium, has been shown to produce cycloalkeno[c]-fused pyridines through a C-H activation and cyclization cascade. bohrium.com

The following table summarizes some examples of cyclization reactions starting from 2-acetylpyridine derivatives:

| Starting Material | Reagent | Product Type | Reference |

| 2-Acetylpyridine | Hydrazine Hydrate | Pyrazolopyridine | chempap.org |

| N-acetyl hydrazones of acylcycloalkenes | Vinyl Azides | Cycloalkeno[c]-fused Pyridine | bohrium.com |

| Enediynones | Hydrazine/CuCl | Pyrazolo[1,5-a]pyridine | rsc.org |

Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings, including those bearing acetyl and alkoxy substituents. youtube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is widely employed for the arylation or vinylation of halopyridines. nih.govrsc.org For instance, a 1-(5-halopyridin-2-yl)ethanone precursor could be coupled with a variety of boronic acids or their esters to introduce diverse substituents at the 5-position. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with the potentially coordinating acetyl and pyridine nitrogen atoms. researchgate.netorganic-chemistry.org

The Sonogashira coupling reaction provides a route to alkynylpyridines by coupling a halopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org A 1-(5-halopyridin-2-yl)ethanone could be subjected to Sonogashira coupling to introduce an alkyne moiety, which can be a precursor for further transformations. scirp.orgchemicalbook.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

Other palladium-catalyzed reactions, such as the Heck coupling and Buchwald-Hartwig amination, can also be applied to functionalize the pyridine core of these molecules, further expanding the accessible chemical space.

Below is a table illustrating various palladium-catalyzed coupling reactions applicable to pyridine derivatives:

| Reaction Type | Coupling Partners | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Halopyridine + Boronic Acid | Pd(PPh₃)₄ / Base | Aryl/Vinyl Pyridine | nih.gov |

| Sonogashira | Halopyridine + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl Pyridine | wikipedia.orgscirp.org |

| Heck | Halopyridine + Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl Pyridine | wikipedia.org |

Method Development and Optimization in Target Synthesis

The development of a robust and efficient synthesis for this compound and its analogs requires careful optimization of each reaction step. Key parameters that are typically optimized include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

For the introduction of the isopropoxy group via nucleophilic aromatic substitution on a halopyridine, the choice of the base and solvent is critical to ensure high conversion and minimize side reactions. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen relative to the nitrogen atom and the presence of electron-withdrawing groups. youtube.comnih.govlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

In the case of a Grignard reaction to form the acetyl group, the reactivity of the organometallic reagent with the pyridine nitrogen can be a challenge. The use of additives or specific Grignard reagents can be explored to improve the chemoselectivity of the reaction.

For palladium-catalyzed cross-coupling reactions, the optimization of the catalyst system is paramount. rsc.orgresearchgate.net This includes screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The base and solvent system also play a crucial role in the efficiency of the catalytic cycle. Automated high-throughput screening methods are increasingly being used to rapidly identify optimal reaction conditions for complex coupling reactions. rsc.org The goal of optimization is not only to maximize the yield but also to ensure the process is scalable, cost-effective, and environmentally friendly.

Chemical Transformations and Mechanistic Investigations of 1 5 Isopropoxypyridin 2 Yl Ethanone

Reactivity Profiles of the Carbonyl Functional Group

The acetyl group's carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a primary site for nucleophilic attack.

The carbonyl group of 1-(5-Isopropoxypyridin-2-yl)ethanone is susceptible to a variety of nucleophilic addition reactions. The coordination of the carbonyl to a Lewis acid can further enhance the electrophilicity of the carbonyl carbon, facilitating reactions with even weak nucleophiles. researchgate.net Common transformations include reduction to an alcohol, formation of imines, and the addition of organometallic reagents.

For instance, reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol, 1-(5-isopropoxypyridin-2-yl)ethanol. Studies on the metabolism of 2-acetylpyridine (B122185) have shown that enantioselective reduction of the carbonyl group is a major metabolic pathway. nih.gov Reaction with primary amines, often catalyzed by acid, results in the formation of the corresponding imine through a Schiff base condensation. This reactivity is well-documented for 2-acetylpyridine, which readily reacts with amines to form imine complexes, a process that can be significantly accelerated by coordination to a metal center. researchgate.net Adding an acid catalyst like triflic acid has been shown to increase the conversion rate in reactions between 2-acetylpyridine and diamines by increasing the carbonyl's electrophilicity. stackexchange.com

Table 1: Predicted Nucleophilic Addition Reactions at the Carbonyl Group

| Reagent/Nucleophile | Product Type | Illustrative Product Name |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | 1-(5-Isopropoxypyridin-2-yl)ethanol |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | N-Alkyl-1-(5-isopropoxypyridin-2-yl)ethanimine |

| Grignard Reagent (R-MgBr) | Tertiary Alcohol | 2-(5-Isopropoxypyridin-2-yl)propan-2-ol (with CH₃MgBr) |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone | This compound hydrazone |

The methyl protons adjacent to the carbonyl group (alpha-protons) are acidic and can be abstracted by a base to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. The formation of this enolate is the key step for a variety of alpha-substitution reactions, including aldol (B89426) condensations and alkylations.

The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is effective for generating the enolate. youtube.com The resulting enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. masterorganicchemistry.com

A prominent reaction pathway for 2-acetylpyridine derivatives is the base-catalyzed crossed-aldol condensation with aldehydes that lack alpha-protons, such as benzaldehyde (B42025) derivatives. labflow.comresearchgate.netchegg.combrainly.comwisc.edu In this reaction, the enolate of this compound attacks the aldehyde carbonyl, leading to an aldol addition product. Subsequent dehydration, which can be controlled by reaction conditions like temperature, yields a conjugated α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. labflow.combrainly.com

Table 2: Alpha-Substitution Reactions via Enolate Intermediate

| Reaction Type | Electrophile | Intermediate | Product Type |

| Alkylation | Alkyl Halide (R-X) | Enolate | α-Alkylated Ketone |

| Aldol Addition | Aldehyde (R'-CHO) | Enolate | β-Hydroxy Ketone |

| Aldol Condensation | Aldehyde (R'-CHO) | Enolate | α,β-Unsaturated Ketone |

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring's reactivity is characterized by a general resistance to electrophilic attack and a predisposition to nucleophilic substitution, especially when appropriately substituted. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution (EAS): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack compared to benzene (B151609). youtube.com Substitution, when it occurs, generally favors the C-3 and C-5 positions to avoid placing a positive charge on the electronegative nitrogen in the resonance structures of the cationic intermediate. In this compound, the situation is complex. The 2-acetyl group is strongly deactivating and meta-directing (to C-4 and C-6). The 5-isopropoxy group is strongly activating and ortho-, para-directing (to C-4 and C-6). The activating effect of the isopropoxy group and the deactivating effect of the acetyl group work in concert to direct potential electrophilic attack to the C-4 and C-6 positions. The C-4 position is particularly favored as it is ortho to the activating group and meta to the deactivating group.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C-2 and C-4 positions. wikipedia.orgstackexchange.comyoutube.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com The presence of the electron-withdrawing 2-acetyl group further enhances the electrophilicity of the ring, making it more reactive towards nucleophiles. However, a standard SₙAr reaction requires a good leaving group, such as a halide, on the ring. In the parent molecule, there is no such group. If a derivative, such as 4-chloro-1-(5-isopropoxypyridin-2-yl)ethanone, were used, it would be highly activated for nucleophilic substitution at the C-4 position.

While the aromaticity of the pyridine ring makes it generally stable, ring-opening and rearrangement reactions can occur under specific conditions, often involving the formation of a non-aromatic intermediate.

One potential pathway involves the formation of pyridinium (B92312) salts. N-alkylation would render the ring highly electron-deficient and susceptible to attack by nucleophiles, which can lead to ring-opening and recyclization to form different heterocyclic or carbocyclic systems. researchgate.net For example, certain pyridinium salts are known to undergo rearrangement to form anilines or indole (B1671886) derivatives under basic conditions. researchgate.net

Rearrangements can also be induced photochemically or through the formation of ylide intermediates. For instance, the reaction of an aziridine (B145994) with a rhodium carbene can generate an aziridinium (B1262131) ylide, which can undergo a sigmatropic rearrangement, leading to ring expansion. nih.gov While not directly a pyridine rearrangement, it illustrates a pathway for ring transformation. More directly, certain substituted azepines have been shown to undergo ring contraction to yield pyridine derivatives. elsevierpure.com Carbocation rearrangements involving ring expansion, for example from a cyclobutane (B1203170) to a cyclopentane (B165970) system, are also well-known processes driven by the relief of ring strain. youtube.commasterorganicchemistry.com Such principles could be applied to induce skeletal remodeling of the pyridine core under specific synthetic conditions.

Transformations Involving the Isopropoxy Side Chain

The isopropoxy group is an ether linkage and its primary reactivity involves cleavage of the C-O bond. This reaction is typically achieved under strongly acidic conditions with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.comlibretexts.org

The mechanism of cleavage depends on the structure of the ether. For an aryl alkyl ether, such as this one, the reaction invariably proceeds via nucleophilic attack of the halide ion on the alkyl group, as the sp²-hybridized carbon of the pyridine ring is resistant to Sₙ2 attack. libretexts.orglibretexts.org The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). chemistrysteps.comtransformationtutoring.comyoutube.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the isopropyl carbon in an Sₙ2 reaction. This breaks the carbon-oxygen bond, yielding 2-halopropane and the corresponding phenol (B47542), 1-(5-hydroxypyridin-2-yl)ethanone. The resulting phenol is generally unreactive toward further substitution.

Table 3: Ether Cleavage of the Isopropoxy Side Chain

| Reagent | Mechanism | Products |

| HBr (conc.) | Sₙ2 | 1-(5-Hydroxypyridin-2-yl)ethanone + 2-Bromopropane |

| HI (conc.) | Sₙ2 | 1-(5-Hydroxypyridin-2-yl)ethanone + 2-Iodopropane |

In-Depth Mechanistic Studies of this compound

While specific, in-depth mechanistic studies, including detailed reaction pathway elucidation and the determination of kinetic and thermodynamic parameters for transformations involving this compound, are not extensively documented in publicly available scientific literature, a comprehensive understanding of its potential reactivity can be extrapolated from the well-established chemistry of related 2-acetylpyridine derivatives. The following sections provide a generalized overview of the likely mechanistic pathways and the anticipated kinetic and thermodynamic influences of the 5-isopropoxy substituent.

Reaction Pathway Elucidation

The reaction pathways of this compound are expected to be dictated by the reactivity of the acetyl group, the pyridine ring, and the isopropoxy substituent.

Reactions at the Acetyl Group: The acetyl group is a primary site for a variety of chemical transformations. The acidic nature of the α-protons on the methyl group allows for deprotonation in the presence of a suitable base, such as sodium hydride, to form a nucleophilic enolate. scielo.br This enolate can then participate in a range of reactions, including alkylation, aldol condensation, and Claisen condensation, to form new carbon-carbon bonds. For instance, reaction with an alkyl halide would lead to the corresponding substituted propane-1-one derivative. scielo.br

Another key reaction pathway for the acetyl group is its reduction. Depending on the reducing agent and reaction conditions, the carbonyl can be reduced to a secondary alcohol, 1-(5-isopropoxypyridin-2-yl)ethanol, or further reduced to an ethyl group.

The carbonyl group itself can undergo nucleophilic attack. For example, reaction with hydrazines can lead to the formation of hydrazones, which are versatile intermediates in organic synthesis. nih.gov

Reactions involving the Pyridine Ring: The pyridine nitrogen atom imparts basicity and nucleophilicity to the molecule. It can be protonated or alkylated to form pyridinium salts. The formation of an N-acetylpyridinium ion has been observed as a key intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions. acs.org

The isopropoxy group at the 5-position is an electron-donating group, which is expected to increase the electron density of the pyridine ring, potentially influencing its susceptibility to electrophilic aromatic substitution, although such reactions are generally difficult on the pyridine ring itself without activation.

Metal-Catalyzed Reactions: 2-Acetylpyridine derivatives are known to participate in metal-catalyzed reactions. The pyridine nitrogen and the carbonyl oxygen can act as a bidentate ligand, coordinating with metal ions. This coordination can facilitate reactions such as the metal ion-catalyzed iodination of the acetyl group. acs.org

Kinetic and Thermodynamic Parameters of Key Transformations

Specific kinetic and thermodynamic data for the transformations of this compound are not available in the reviewed literature. However, the influence of the 5-isopropoxy group on the kinetics and thermodynamics of potential reactions can be predicted based on general chemical principles.

Kinetic Considerations: The rate of reactions involving this compound will be influenced by the electronic and steric effects of the isopropoxy group.

Electronic Effects: The electron-donating nature of the isopropoxy group via resonance increases the electron density on the pyridine ring. This would likely accelerate the rate of electrophilic attack on the ring, should such a reaction be feasible. Conversely, it might slightly decrease the rate of nucleophilic attack on the carbonyl carbon by making the carbon atom less electrophilic.

Steric Effects: The isopropoxy group is bulkier than a hydrogen atom, which could introduce steric hindrance, potentially slowing down reactions that occur at or near the 5-position of the pyridine ring.

A study on the kinetics of the acid-catalyzed synthesis of 2-methyl-5-ethyl pyridine from acetaldehyde (B116499) ammonia (B1221849) trimer and paraldehyde (B1678423) highlights the complexity of reaction networks involving substituted pyridines, where multiple parallel and consecutive reactions can occur. rsc.org Kinetic modeling in such systems is crucial for understanding the formation of products and byproducts. rsc.org

Thermodynamic Considerations: The thermodynamic stability of reactants, intermediates, and products will govern the position of equilibrium in reversible reactions.

Hydrogenation: The hydrogenation of the pyridine ring is an important transformation. Studies on the thermodynamics of hydrogenation of pyridine derivatives have shown that substituents can influence the reaction enthalpy. researchgate.net For instance, the presence of methoxy (B1213986) groups, which are electronically similar to the isopropoxy group, affects the energetics of hydrogenation. researchgate.net It is expected that the isopropoxy group would similarly influence the thermodynamics of hydrogenation of the pyridine ring in this compound.

Sublimation Thermodynamics: The thermodynamic parameters of sublimation, such as enthalpy and entropy, have been studied for various pyridine derivatives. rsc.org These parameters are influenced by intermolecular forces, including hydrogen bonding and van der Waals interactions. The presence of the isopropoxy group would affect the crystal packing and intermolecular interactions, thus influencing its sublimation thermodynamics.

Due to the lack of specific experimental data for this compound, the following tables remain unpopulated.

Table 1: Hypothetical Kinetic Parameters for a Representative Transformation (No data available in the reviewed literature)

| Reaction | Rate Constant (k) | Activation Energy (Ea) | Pre-exponential Factor (A) |

|---|---|---|---|

| Enolate formation | - | - | - |

Table 2: Hypothetical Thermodynamic Parameters for a Representative Transformation (No data available in the reviewed literature)

| Reaction | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

|---|---|---|---|

| Hydrogenation of pyridine ring | - | - | - |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has revealed a notable absence of detailed spectroscopic characterization data for the chemical compound this compound. Despite extensive queries aimed at retrieving information regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, no specific experimental data for this particular molecule could be located.

The investigation sought to collate information for a detailed analytical profile, including primary and advanced NMR techniques and high-resolution mass spectrometry. The intended analysis was to cover:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR data for assigning the primary molecular structure.

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC to establish detailed structural connectivity.

Specialized NMR studies, with a prospective look into ¹¹B NMR for any related boronate esters, although no such derivatives were found to be associated with the target compound in the literature.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) for determining the exact mass and elemental composition.

Analysis of fragmentation patterns to corroborate the structural assignments made through NMR.

The search included queries for the synthesis and characterization of this compound, as scientific papers detailing the synthesis of a compound typically provide comprehensive spectroscopic data for its verification. However, these searches did not yield any publications containing the required experimental details for the target molecule.

While information on structurally related compounds, such as other substituted pyridinyl ethanones or molecules with an isopropoxy group, is available, this data is not directly applicable for the specific structural elucidation of this compound. The unique electronic environment of the pyridine ring, influenced by the specific positioning of the isopropoxy and acetyl groups, necessitates dedicated experimental analysis for accurate spectroscopic assignment.

At present, it must be concluded that the advanced spectroscopic characterization and structural elucidation data for this compound are not present in the readily accessible scientific literature and public databases. Therefore, the detailed article focusing on its spectroscopic properties as outlined cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending of different bonds.

Table 1: Predicted Infrared (IR) Spectroscopy Data for a Structurally Similar Compound, 2-acetylpyridine (B122185)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ketone) | ~1700 |

| C=N stretch (pyridine) | 1580-1600 |

| C=C stretch (pyridine) | 1430-1500 |

| C-O stretch (ether) | 1000-1260 |

Note: This data is based on general spectroscopic principles and data for analogous compounds. Actual experimental values for 1-(5-Isopropoxypyridin-2-yl)ethanone may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, which also corresponds to the vibrational energy levels of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be useful in identifying the symmetric breathing modes of the pyridine (B92270) ring and the C-C bond vibrations. Computational studies on similar molecules have demonstrated the utility of DFT in predicting Raman spectra, which can then be compared with experimental results for structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing conjugated systems and chromophores.

Analysis of Chromophores and Electronic Transitions

The primary chromophore in this compound is the substituted pyridine ring conjugated with the acetyl group. The isopropoxy group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals (like non-bonding n orbitals or bonding π orbitals) to higher energy anti-bonding orbitals (π*).

The expected electronic transitions for this molecule would be π → π* and n → π. The π → π transitions, typically of high intensity, arise from the conjugated system of the pyridine ring. The n → π* transition, which is generally weaker, involves the non-bonding electrons of the oxygen atom in the carbonyl group. The position and intensity of these absorption bands can be influenced by the solvent polarity. Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the electronic absorption spectra of organic molecules. doaj.org

Table 2: Predicted UV-Vis Spectroscopy Data for a Structurally Similar Compound

| Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~230-280 nm | High |

| n → π | ~300-340 nm | Low |

Note: This data is illustrative and based on the analysis of similar aromatic ketones. The actual absorption maxima and intensities for this compound will depend on experimental conditions.

X-ray Crystallography for Three-Dimensional Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

For this compound, single-crystal X-ray diffraction would provide definitive information on the planarity of the pyridine ring, the orientation of the isopropoxy and acetyl substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. nih.gov While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures provides insight into the expected molecular geometry. For instance, computational studies on similar molecules have been used to predict optimized geometries which are then compared with experimental X-ray data. nih.gov

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values would need to be determined experimentally.

Investigation of Crystal Packing and Intermolecular Interactions

A thorough search of scientific literature and crystallographic databases did not yield specific experimental or computational studies on the crystal structure, packing, and intermolecular interactions of this compound. Consequently, detailed research findings, including crystallographic data and analyses of intermolecular forces for this particular compound, are not publicly available at this time.

While general principles of molecular interactions in substituted pyridines have been studied, providing insights into potential bonding patterns such as hydrogen bonding and π-π stacking, the absence of specific data for this compound prevents a detailed and scientifically accurate discussion as required by the specified outline. For instance, studies on other 2-acetylpyridine derivatives have revealed planar structures and the presence of intermolecular hydrogen bonds, but these findings cannot be directly extrapolated to the title compound without dedicated research. researchgate.net Theoretical studies on pyridine derivatives have also explored various intermolecular forces, including chalcogen and tetrel bonds, which highlights the complexity of interactions that can occur. nih.gov

Further experimental research, such as single-crystal X-ray diffraction, or computational modeling would be necessary to elucidate the precise crystal packing and intermolecular interactions of this compound.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, from simple conformational changes to complex interactions with biological macromolecules.

The isopropoxy and acetyl groups of 1-(5-isopropoxypyridin-2-yl)ethanone can rotate around single bonds, leading to multiple possible three-dimensional arrangements, or conformers. Conformational analysis is the process of identifying the most stable of these conformers. This is typically done by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure using molecular mechanics force fields. The identified low-energy conformers are then subjected to energy minimization, often using more accurate quantum methods, to find the true stable geometries. Understanding the preferred conformation is essential, as the shape of the molecule dictates how it can fit into the active site of a protein or receptor. modgraph.co.uk

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net While specific docking studies on this compound are not prominently published, extensive research on related pyridine (B92270) and pyrimidine (B1678525) derivatives demonstrates their potential as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenases (COX). nih.govmdpi.com

In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For instance, docking studies on pyridine derivatives have identified crucial interactions with amino acid residues in the active sites of EGFR and COX-1/COX-2. nih.govmdpi.com

Table 2: Example of Molecular Docking Results for a Related Pyridine Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| EGFR | Pyridine Derivative 8 nih.gov | -7.5 | Met793 | Hydrogen Bond |

| EGFR | Pyridine Derivative 8 nih.gov | Leu718, Val726 | Hydrophobic | |

| COX-1 | Pyridine Derivative PS18 mdpi.com | -6.8 | Arg120, Tyr355 | Hydrogen Bond |

| COX-1 | Pyridine Derivative PS18 mdpi.com | | Val116, Leu352 | Hydrophobic |

This table is illustrative and shows results for different pyridine derivatives to demonstrate the application of molecular docking. The data is from references nih.gov and mdpi.com.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy. nih.gov Modern approaches combine quantum mechanical calculations with machine learning algorithms trained on large databases of experimental data. nih.gov For example, the CHARGE model and programs like SHIFTX2 have demonstrated the ability to predict chemical shifts with low root-mean-square (RMS) errors. modgraph.co.uknih.gov Such predictions are crucial for assigning signals in experimental spectra and confirming the correct chemical structure. researchgate.net Comparing the computationally predicted spectrum with the experimental one serves as a powerful validation tool for the proposed structure of this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-Bromopyridin-2-yl)ethanone bldpharm.com |

| 1-(5-(Dimethylamino)pyridin-2-yl)ethanone bldpharm.com |

| 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone nih.gov |

| Pyridine |

Reaction Mechanism Elucidation through Computational Transition State Analysis

The study of reaction mechanisms is fundamental to organic chemistry, and computational transition state analysis has emerged as an indispensable tool for this purpose. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which proceeds through a high-energy species known as the transition state. The characterization of this transition state provides critical insights into the feasibility and kinetics of a reaction.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of transition state analysis can be applied to understand its potential reactivity. Density Functional Theory (DFT) is a common computational method employed for such investigations, offering a good balance between accuracy and computational cost.

For instance, in reactions involving the acetyl group of this compound, such as aldol (B89426) condensations or reductions, computational analysis would involve locating the transition state structures for each step of the proposed mechanism. The geometry of the transition state, including key bond lengths and angles, reveals the concerted or stepwise nature of the reaction.

Furthermore, the calculated energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

To illustrate the type of data generated from such analyses, the following interactive table presents hypothetical computational data for a generic reaction of a 2-acetylpyridine (B122185) derivative, as specific data for the isopropoxy-substituted compound is not available. This data is purely illustrative of the outputs of computational transition state analysis.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Attack | -5.2 | 15.8 | -12.4 | 21.0 |

| Proton Transfer | -12.4 | 5.1 | -25.6 | 17.5 |

| Dehydration | -25.6 | 20.3 | -18.9 | 45.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or calculated values for this compound.

Role of 1 5 Isopropoxypyridin 2 Yl Ethanone As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The inherent reactivity of 1-(5-isopropoxypyridin-2-yl)ethanone facilitates its use in various cyclization and condensation reactions, leading to the formation of sophisticated heterocyclic scaffolds that are prevalent in many biologically active compounds.

Quinazoline (B50416) and quinoline (B57606) cores are fundamental components of numerous pharmaceutical agents. The synthesis of these bicyclic systems can be strategically approached using this compound as a key precursor. For instance, the Camps cyclization reaction provides a classic route to quinolin-4-ones through the base-catalyzed intramolecular condensation of N-(2-acylaryl)amides. mdpi.com By first converting the pyridine (B92270) nitrogen of this compound into an appropriate amino-substituted derivative, it can be subsequently acylated and cyclized to yield a pyridopyrimidinone, an analog of quinazolinone.

Similarly, the synthesis of quinoline derivatives often proceeds through reactions like the Gould-Jacobs reaction, which involves the cyclization of an aniline (B41778) with a malonic acid derivative. mdpi.com The acetyl group in this compound can be elaborated into a more complex side chain, making it a suitable partner in multi-step sequences for quinoline synthesis. nih.gov For example, condensation reactions to form enaminones, followed by cyclization, are a common strategy. nih.gov The isopropoxy-substituted pyridine ring of the starting material is incorporated into the final quinoline or quinazoline structure, allowing for the synthesis of derivatives with tailored electronic and steric properties. The synthesis of 2-methyl-3H-quinazolin-4-one derivatives, for example, often starts from amino-substituted precursors that can be accessed from acetylpyridines. nih.gov

Table 1: Potential Synthetic Routes to Quinazoline and Quinoline Analogs

| Target Scaffold | General Synthetic Method | Role of this compound |

|---|---|---|

| Pyridopyrimidinone (Quinazoline analog) | Camps Cyclization | Serves as the acylaryl precursor after modification. |

| Pyridopyridinone (Quinoline analog) | Gould-Jacobs Reaction | The acetyl group can be modified for condensation. |

| Substituted Quinolines | Pfitzinger Reaction | Can be used to generate the required dicarboxylic acids. nih.gov |

The synthesis of five-membered heterocyclic rings such as thiazoles and oxadiazoles (B1248032) is readily achievable using this compound. The well-known Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea, is a prime example. acgpubs.org The methyl ketone of this compound can be readily halogenated at the α-position to generate the necessary α-haloketone intermediate. This intermediate can then be reacted with various thioureas or thiosemicarbazides to produce a diverse range of 2-aminothiazole (B372263) derivatives bearing the 5-isopropoxypyridin-2-yl moiety. nih.govyoutube.com

For the construction of oxadiazole rings, particularly 1,3,4-oxadiazoles, a common synthetic route involves the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.goveurekajournals.com The ketone functionality of this compound can be converted into a hydrazone, which can then be acylated and cyclized. Alternatively, the starting ketone can be oxidized to the corresponding carboxylic acid, converted to an acid hydrazide, and then reacted with another carboxylic acid or its derivative to form the 2,5-disubstituted 1,3,4-oxadiazole. nih.govijper.org

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention due to their presence in molecules with diverse biological activities, including kinase inhibitors. rsc.orgnih.gov The synthesis of these scaffolds often relies on the condensation and cyclization of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov

This compound serves as an excellent precursor for the required reaction partner. Through a Claisen-Schmidt condensation with an appropriate aldehyde, it can be converted into an α,β-unsaturated ketone. This intermediate then undergoes a cyclocondensation reaction with a 5-aminopyrazole derivative to furnish the desired pyrazolo[3,4-b]pyridine core. mdpi.com The reaction conditions can be tuned to control regioselectivity, leading to specific isomers of the final product. nih.gov This synthetic strategy allows for the introduction of diversity at multiple points of the molecule, by varying the aldehyde used in the Claisen-Schmidt condensation and the substituents on the 5-aminopyrazole.

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine from this compound

| Reaction Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. α,β-Unsaturated Ketone Formation | This compound, Aldehyde (R-CHO) | (E)-1-(5-isopropoxypyridin-2-yl)-3-R-prop-2-en-1-one |

Utility in Fragment-Based Synthetic Strategies

Fragment-based drug discovery (FBDD) is a powerful approach that utilizes small, low-complexity molecules, or "fragments," as starting points for the development of high-affinity ligands. This compound is an ideal candidate for use as a synthetic fragment. Its molecular weight and structural features fit well within the "rule of three" often applied to fragment screening.

The compound possesses key recognition elements:

A pyridine nitrogen atom, which can act as a hydrogen bond acceptor.

An isopropoxy group, which provides a lipophilic interaction domain.

A ketone carbonyl group, which is also a hydrogen bond acceptor.

Crucially, the ketone functional group provides a reactive handle for the controlled and predictable elaboration of the fragment once a binding interaction has been identified. This allows for the "growing" or "linking" of the initial fragment to explore the surrounding binding pocket and increase potency and selectivity.

Design and Synthesis of Chemically Diverse Libraries

The generation of chemical libraries containing a wide range of structurally diverse compounds is essential for high-throughput screening and the discovery of new lead compounds. The reactivity of this compound makes it an excellent starting point for the synthesis of such libraries.

The ketone moiety can participate in a vast number of chemical transformations, including but not limited to:

Reductive amination to form diverse secondary and tertiary amines.

Wittig and related olefination reactions to produce alkenes.

Addition of organometallic reagents (e.g., Grignard, organolithium) to generate tertiary alcohols.

Formation of hydrazones, oximes, and other C=N bonded derivatives. mdpi.com

Each of these transformations can be performed with a large panel of different reagents, leading to an exponential increase in the number of final products. For example, a library of pyrazolo[3,4-b]pyridines can be created by reacting the corresponding α,β-unsaturated ketone with a collection of substituted 5-aminopyrazoles. mdpi.com Similarly, a library of thiazoles can be synthesized by reacting the α-halo derivative of this compound with a diverse set of thioureas and thiosemicarbazides. nih.gov This approach enables the systematic exploration of the chemical space around the core 5-isopropoxypyridin-2-yl scaffold.

Strategic Intermediate in Pharmaceutical Chemical Synthesis

The utility of this compound extends to its role as a strategic intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its structural relatives, such as 1-(5-chloropyridin-2-yl)ethanone, are known intermediates in the synthesis of drugs like Nirogacestat, an oral gamma-secretase inhibitor. longshinebiotech.com The pyridinyl ethanone (B97240) motif is a common feature in many biologically active compounds. chemimpex.com

The heterocyclic systems that can be constructed from this compound, such as pyrazolo[3,4-b]pyridines, are known to be privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. rsc.orgnih.gov The isopropoxy substituent can play a crucial role in modulating the pharmacokinetic properties of the final molecule, such as solubility, lipophilicity, and metabolic stability. Therefore, having an efficient and reliable synthesis of this key intermediate is critical for the successful development of new drug candidates.

Emerging Research Frontiers and Future Directions

Exploration of Supramolecular Interactions

The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the acetyl group in 1-(5-Isopropoxypyridin-2-yl)ethanone are potential hydrogen bond acceptors. This structural feature suggests that the compound could participate in a variety of supramolecular interactions, forming well-defined assemblies with other molecules. Research on related bipyridyl and polypyridyl ketones has demonstrated their utility as building blocks for constructing complex supramolecular architectures through hydrogen bonding and metal coordination. nih.gov

Future research could focus on co-crystallization studies of this compound with hydrogen bond donors, such as diols or carboxylic acids, to form novel supramolecular synthons. The isopropoxy group, with its steric bulk, could influence the packing of these assemblies in the solid state, potentially leading to materials with interesting properties, such as inclusion capabilities or specific crystal morphologies.

Table 1: Potential Supramolecular Interactions and Research Directions

| Interaction Type | Potential Partner Molecules | Potential Outcome/Application |

|---|---|---|

| Hydrogen Bonding | Diols, Carboxylic Acids, Amides | Crystal engineering, formation of co-crystals with tailored properties. |

| Metal Coordination | Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) | Formation of coordination polymers and metal-organic frameworks (MOFs). |

Investigation of Photochemical Transformations

The photochemical behavior of pyridinyl ketones is a rich area of investigation. Studies on acetylpyridines have revealed that they can undergo a variety of photochemical reactions, including photoaddition with silyl (B83357) ketene (B1206846) acetals. nih.gov These reactions can proceed through different pathways, such as single electron transfer (SET) or [2+2]-cycloaddition, depending on the nature of the reactants and the solvent polarity. nih.gov

For this compound, future research could explore its photochemical reactivity with various unsaturated compounds. The isopropoxy group, being an electron-donating group, might influence the excited-state properties of the molecule and, consequently, the reaction pathways and product distribution. Furthermore, irradiation of substituted pyridines can lead to phototransposition reactions, resulting in the formation of isomeric pyridines. arkat-usa.org Investigating such transformations for this compound could open up new synthetic routes to novel heterocyclic compounds.

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Reactant | Potential Products |

|---|---|---|

| Photoaddition | Alkenes, Alkynes | Cyclobutane (B1203170) or oxetane (B1205548) derivatives. |

| Photoreduction | Alcohols | Pinacol-type products. |

Development of Chiral Analogs and Asymmetric Synthesis

The development of chiral pyridine-containing ligands and catalysts is a significant area of research in asymmetric synthesis. acs.org The synthesis of chiral analogs of this compound, where a stereocenter is introduced, could lead to valuable new ligands for asymmetric catalysis or chiral building blocks for the synthesis of complex molecules.

One potential route to chiral analogs could involve the asymmetric reduction of the ketone functionality to a chiral alcohol. Another approach would be the introduction of a chiral center on the isopropoxy group or at other positions on the pyridine ring. Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been successfully achieved using N-heterocyclic carbene catalysis, suggesting that similar organocatalytic approaches could be applicable for the enantioselective synthesis of derivatives of this compound. rsc.org

Table 3: Strategies for Asymmetric Synthesis of Chiral Analogs

| Strategy | Key Transformation | Potential Chiral Product |

|---|---|---|

| Asymmetric Reduction | Reduction of the ketone | Chiral 1-(5-isopropoxypyridin-2-yl)ethanol. |

| Chiral Derivatization | Use of a chiral auxiliary | Diastereomeric derivatives for separation. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as improved safety, scalability, and the ability to perform multi-step reactions in a continuous manner. uc.ptspringerprofessional.denih.gov The synthesis of various pyridine derivatives has been successfully demonstrated using flow chemistry platforms. mdpi.comorganic-chemistry.org

The integration of the synthesis of this compound and its derivatives into flow chemistry systems could enable more efficient and controlled production. Automated platforms can be used for rapid reaction optimization, exploring a wide range of reaction conditions to maximize yield and minimize byproducts. rsc.org This approach would be particularly beneficial for exploring the derivatization of the parent compound and for the preparation of a library of related molecules for screening in various applications.

Table 4: Potential Advantages of Flow Chemistry for the Synthesis of this compound and its Analogs

| Feature | Advantage |

|---|---|

| Precise control of reaction parameters | Improved yield and selectivity. |

| Enhanced heat and mass transfer | Safer handling of exothermic reactions. |

| In-line purification | Reduced work-up time and waste generation. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(5-Isopropoxypyridin-2-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl or F) at the pyridine ring’s 5-position with isopropoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach. Fluorinated analogs (e.g., 1-(5-fluoropyridin-2-yl)ethanone) are synthesized using fluorinating agents like Selectfluor, suggesting similar strategies for introducing the isopropoxy group . Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions. Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm substituent positioning .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The isopropoxy group’s methyl doublet (δ 1.2–1.4 ppm) and methine septet (δ 4.5–4.7 ppm) are diagnostic. Pyridine protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), with splitting patterns sensitive to substituent positions .

- IR : The carbonyl stretch (C=O, ~1700 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹) differentiate it from non-ketonic analogs.

- HRMS : Molecular ion peaks at m/z ~179.1 (C₁₁H₁₅NO₂⁺) confirm the molecular formula .

Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced using co-solvents (e.g., ethanol-water mixtures) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ethanone group. Storage in anhydrous environments at −20°C is recommended. Stability assays (e.g., accelerated degradation studies via HPLC) confirm decomposition pathways .

Advanced Research Questions

Q. How does the isopropoxy group at the 5-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to halogen or amino substituents?

- Methodological Answer : The bulky isopropoxy group sterically hinders coupling reactions, reducing yields compared to smaller substituents (e.g., F or NH₂). Computational studies (DFT) predict lower electrophilicity at the pyridine ring’s 2-position due to electron-donating isopropoxy effects. Experimental validation involves comparing coupling efficiencies with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activities of pyridine-based ethanones, such as enzyme inhibition vs. non-specific binding?

- Methodological Answer :

- Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to distinguish direct inhibition from off-target effects.

- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 1-(5-fluoropyridin-2-yl)ethanone) to identify substituent-dependent trends. For example, fluorinated analogs show higher metabolic stability but lower solubility .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How can computational models (e.g., molecular docking, MD simulations) predict the interaction of this compound with biological targets like kinases or GPCRs?

- Methodological Answer :

- Docking : Use software like AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinases). The ethanone group’s carbonyl oxygen often forms hydrogen bonds with catalytic lysine residues.

- MD Simulations : GROMACS simulations (100 ns) assess binding stability and entropy changes. The isopropoxy group’s hydrophobicity may enhance binding in lipophilic pockets .

- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.